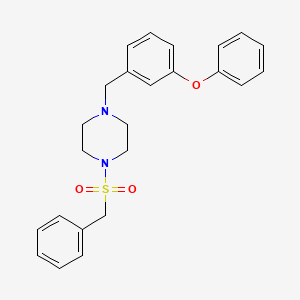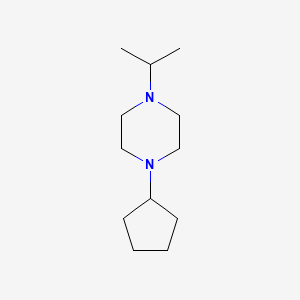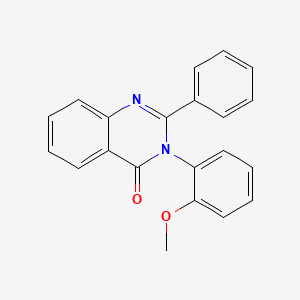![molecular formula C22H19N5O5 B10878886 N-(2-methylphenyl)-3-nitro-4-{(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl}benzamide](/img/structure/B10878886.png)
N-(2-methylphenyl)-3-nitro-4-{(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(2-Methylphenyl)-3-nitro-4-{2-[1-(3-nitrophenyl)ethylidene]hydrazino}benzamide is a complex organic compound with potential applications in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Methylphenyl)-3-nitro-4-{2-[1-(3-nitrophenyl)ethylidene]hydrazino}benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylamine with 3-nitro-4-hydroxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with 3-nitrophenylhydrazine under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
N~1~-(2-Methylphenyl)-3-nitro-4-{2-[1-(3-nitrophenyl)ethylidene]hydrazino}benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Reduction: Formation of corresponding amines.
Oxidation: Formation of nitroso derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学研究应用
N~1~-(2-Methylphenyl)-3-nitro-4-{2-[1-(3-nitrophenyl)ethylidene]hydrazino}benzamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
作用机制
The mechanism of action of N1-(2-Methylphenyl)-3-nitro-4-{2-[1-(3-nitrophenyl)ethylidene]hydrazino}benzamide involves its interaction with specific molecular targets. The nitro and hydrazino groups can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
相似化合物的比较
Similar Compounds
N-(2-Methylphenyl)-3-(5-(3-Nitrophenyl)-2-Furyl)-2-Propenamide: Similar structure but with a furan ring instead of a benzamide core.
N-(2-Methylphenyl)-3-(5-(3-Nitrophenyl)-2-Furyl)-2-Propenamide: Another similar compound with a different substitution pattern.
Uniqueness
N~1~-(2-Methylphenyl)-3-nitro-4-{2-[1-(3-nitrophenyl)ethylidene]hydrazino}benzamide is unique due to its specific substitution pattern and the presence of both nitro and hydrazino groups. This combination of functional groups provides distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.
属性
分子式 |
C22H19N5O5 |
|---|---|
分子量 |
433.4 g/mol |
IUPAC 名称 |
N-(2-methylphenyl)-3-nitro-4-[(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl]benzamide |
InChI |
InChI=1S/C22H19N5O5/c1-14-6-3-4-9-19(14)23-22(28)17-10-11-20(21(13-17)27(31)32)25-24-15(2)16-7-5-8-18(12-16)26(29)30/h3-13,25H,1-2H3,(H,23,28)/b24-15+ |
InChI 键 |
ISTDMIPVVQRNCU-BUVRLJJBSA-N |
手性 SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)N/N=C(\C)/C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)NN=C(C)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-N-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B10878805.png)


![4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-phenylpiperidine-1-carbothioamide](/img/structure/B10878831.png)

![N-(2-hydroxy-2-phenylethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10878842.png)
![1-(2-Methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10878847.png)
![methyl [(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10878856.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10878862.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B10878870.png)
![N-(4-acetylphenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10878874.png)
![(4Z)-2-(4-fluorophenyl)-5-propyl-4-[1-(pyridin-2-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878877.png)
![N-[[(2-hydroxybenzoyl)amino]carbamothioyl]-4-methoxybenzamide](/img/structure/B10878881.png)
![Valine, N-[2-[(4-methoxybenzoyl)amino]benzoyl]-, 2-[2-(2-benzothiazolylthio)acetyl]hydrazide](/img/structure/B10878885.png)
